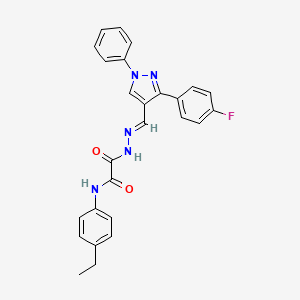
2,3-Dibromo-3-phenylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-3-phenylpropanenitrile is an organic compound with the molecular formula C9H7Br2N. It is a derivative of propanenitrile, where two bromine atoms and a phenyl group are attached to the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-phenylpropanenitrile typically involves the bromination of 3-phenylpropanenitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with precise control over reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3-Dibromo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form 3-phenylpropanenitrile by using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: Oxidation can lead to the formation of 2,3-dibromo-3-phenylpropanoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are common reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Products like 3-phenylpropanenitrile derivatives.
Reduction: 3-phenylpropanenitrile.
Oxidation: 2,3-dibromo-3-phenylpropanoic acid.
科学的研究の応用
2,3-Dibromo-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dibromo-3-phenylpropanenitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects. The exact molecular pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,3-Dibromo-3-phenylpropanoic acid
- 2,3-Dibromo-3-phenylpropane
- 3-Phenylpropanenitrile
Uniqueness
2,3-Dibromo-3-phenylpropanenitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.
特性
分子式 |
C9H7Br2N |
|---|---|
分子量 |
288.97 g/mol |
IUPAC名 |
2,3-dibromo-3-phenylpropanenitrile |
InChI |
InChI=1S/C9H7Br2N/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9H |
InChIキー |
LBRFOFQHSRWMEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C#N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11945991.png)
![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11945993.png)

![4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)
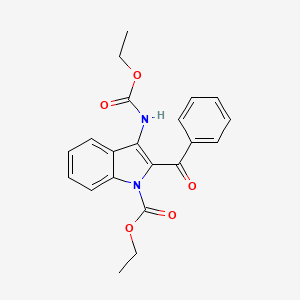

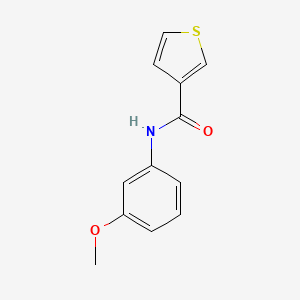
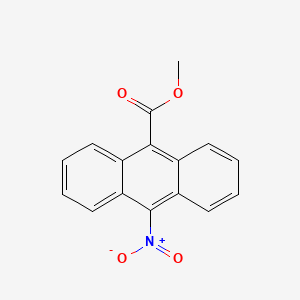
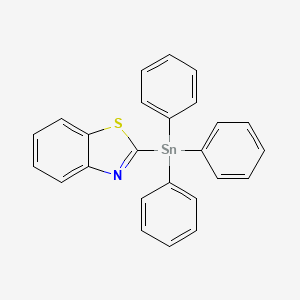
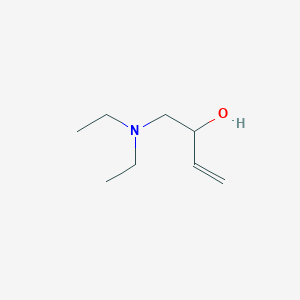
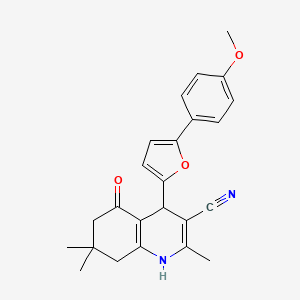
![2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol](/img/structure/B11946053.png)
![(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11946056.png)
